molecular formula C20H30N2O3S B2522778 N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 1786244-57-2

N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No.: B2522778
CAS No.: 1786244-57-2
M. Wt: 378.53
InChI Key: CYOSSXUARRBTLX-UHFFFAOYSA-N
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Description

N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound characterized by its unique chemical structure This compound features a methoxyphenyl group, an azepane ring, a methylthio group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the azepane ring, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The methylthio group can be introduced via nucleophilic substitution, and the final acetamide moiety is formed through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide shares structural similarities with other azepane derivatives and acetamide compounds.
  • Compounds like this compound may have similar functional groups but differ in their overall structure and properties.

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties.
  • Its specific arrangement of atoms and functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[3-(4-methoxyphenyl)azepan-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-15(23)21-19(11-13-26-3)20(24)22-12-5-4-6-17(14-22)16-7-9-18(25-2)10-8-16/h7-10,17,19H,4-6,11-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOSSXUARRBTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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